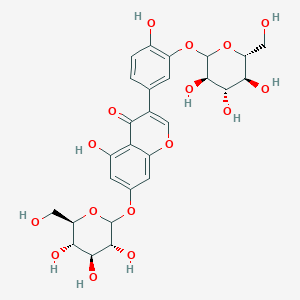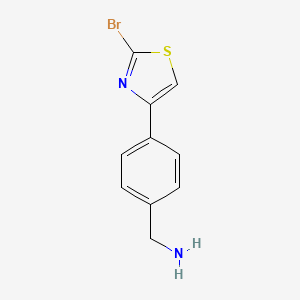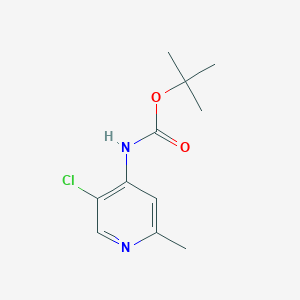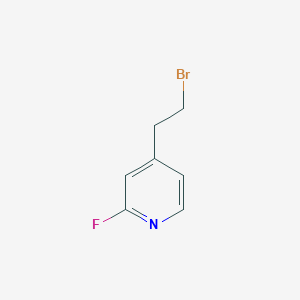![molecular formula C15H19Cl2NO2 B14866128 (8-(3,4-Dichlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B14866128.png)
(8-(3,4-Dichlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-[8-(3,4-DICHLORO-PHENYL)-1,4-DIOXA-SPIRO[4.5]DEC-8-YL]-METHYLAMINE is a chemical compound with the molecular formula C15H19Cl2NO2 and a molecular weight of 316.223 g/mol . This compound is characterized by its unique spiro structure, which includes a dioxaspirodecane ring system and a dichlorophenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[8-(3,4-DICHLORO-PHENYL)-1,4-DIOXA-SPIRO[4.5]DEC-8-YL]-METHYLAMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dioxaspirodecane ring: This can be achieved through a cyclization reaction involving appropriate diol and ketone precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the spiro compound.
Industrial Production Methods
In an industrial setting, the production of C-[8-(3,4-DICHLORO-PHENYL)-1,4-DIOXA-SPIRO[4.5]DEC-8-YL]-METHYLAMINE is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Automated purification systems: Such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
C-[8-(3,4-DICHLORO-PHENYL)-1,4-DIOXA-SPIRO[4.5]DEC-8-YL]-METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nitrates under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups introduced onto the phenyl ring.
Scientific Research Applications
C-[8-(3,4-DICHLORO-PHENYL)-1,4-DIOXA-SPIRO[4.5]DEC-8-YL]-METHYLAMINE is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C-[8-(3,4-DICHLORO-PHENYL)-1,4-DIOXA-SPIRO[4.5]DEC-8-YL]-METHYLAMINE involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The spiro structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- **C-[8-(3,4-DICHLORO-PHENYL)-1,4-DIOXA-SPIRO[4.5]DEC-8-YL]-ETHYLAMINE
- C-[8-(3,4-DICHLORO-PHENYL)-1,4-DIOXA-SPIRO[4.5]DEC-8-YL]-PROPYLAMINE
Uniqueness
C-[8-(3,4-DICHLORO-PHENYL)-1,4-DIOXA-SPIRO[4.5]DEC-8-YL]-METHYLAMINE stands out due to its specific combination of a spiro structure and dichlorophenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C15H19Cl2NO2 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
[8-(3,4-dichlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine |
InChI |
InChI=1S/C15H19Cl2NO2/c16-12-2-1-11(9-13(12)17)14(10-18)3-5-15(6-4-14)19-7-8-20-15/h1-2,9H,3-8,10,18H2 |
InChI Key |
KBUHNEXHHXHDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CN)C3=CC(=C(C=C3)Cl)Cl)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14866081.png)

![5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine](/img/structure/B14866093.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14866099.png)





